molecular formula C5H13NO2 B14395815 Methoxy(2-methylpropoxy)amine CAS No. 88470-28-4

Methoxy(2-methylpropoxy)amine

Cat. No.: B14395815
CAS No.: 88470-28-4
M. Wt: 119.16 g/mol
InChI Key: HNGZKRHOSNHMRC-UHFFFAOYSA-N
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Description

Methoxy(2-methylpropoxy)amine, systematically named N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]propan-1-amine (CAS: 890012-98-3), is a tertiary amine derivative featuring a phenyl ring substituted with methoxy (-OCH₃) and 2-methylpropoxy (-OCH₂C(CH₃)₂) groups at the 3- and 4-positions, respectively. The amine moiety is attached via a methylene bridge to the aromatic ring, with a propyl chain extending from the nitrogen atom . This compound is primarily utilized in research settings, with documented applications in organic synthesis and pharmacological studies.

Properties

CAS No.

88470-28-4

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

1-(methoxyamino)oxy-2-methylpropane

InChI

InChI=1S/C5H13NO2/c1-5(2)4-8-6-7-3/h5-6H,4H2,1-3H3

InChI Key

HNGZKRHOSNHMRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CONOC

Origin of Product

United States

Chemical Reactions Analysis

Methoxy(2-methylpropoxy)amine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form carbenes, which are highly reactive intermediates. For instance, chloro-methoxy- and - (2-methylpropoxy)-carbene can be formed from 3-chloro-3-methoxy- and 3-(2-methylpropoxy)-diazirine, respectively . These carbenes can add to electron-poor alkenes to give cyclopropanes and react with alcohols to give alkyl formates . Common reagents used in these reactions include diazirines and alcohols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methoxy(2-methylpropoxy)amine, the following compounds are analyzed based on structural motifs, biological activity, and physicochemical

3-MeOMA ([1-(3-Methoxyphenyl)propan-2-yl]methylamine; CAS: N/A)

  • Structure : A methamphetamine derivative with a methoxy group at the 3-position of the phenyl ring and a methylamine group at the β-carbon.
  • Activity : Exhibits central nervous system (CNS) stimulation due to structural similarity to amphetamines. Unlike this compound, 3-MeOMA lacks an alkoxy side chain but shares a methoxy-substituted aromatic system. Purity: 99.9% (GC-MS) .

3-(2'-Methoxyethoxy)propylamine (CAS: 54303-31-0)

  • Structure : A linear amine with a methoxyethoxy (-OCH₂CH₂OCH₃) side chain.
  • Application : Used in polymer synthesis and surface modification. Its simpler structure lacks aromaticity, resulting in lower molecular weight (MW: 133.19 g/mol vs. 265.38 g/mol for this compound) .
  • Hazard Profile : Classified as a skin/eye irritant (Category 2/2A), similar to this compound .

1-Methoxy-2-methylpropan-2-aminium Trifluoroacetate (CAS: N/A)

  • Structure : A quaternary ammonium salt with a methoxy group and trifluoroacetate counterion.
  • Role : Intermediate in synthesizing 1-methoxy-N,2-dimethylpropan-2-amine. Unlike this compound, this compound lacks aromaticity and features ionic character, influencing solubility in polar solvents .

Structural and Functional Group Analysis

Compound Key Functional Groups Molecular Weight (g/mol) Bioactivity/Application
This compound Methoxy, 2-methylpropoxy, tertiary amine 265.38 Research (antifungal potential)
3-MeOMA Methoxy, secondary amine 179.26 CNS stimulation (research)
3-(2'-Methoxyethoxy)propylamine Methoxyethoxy, primary amine 133.19 Polymer chemistry
1-Methoxy-2-methylpropan-2-aminium Quaternary ammonium, methoxy 217.21 Synthetic intermediate

Antifungal Activity

  • This compound derivatives show structural parallels to geranylphenols, where methoxy group count inversely correlates with antifungal activity in acetylated forms. For example, trimethoxy derivatives exhibit reduced activity compared to monomethoxy analogs .
  • Implication : The compound’s 2-methylpropoxy group may sterically hinder interactions with fungal enzymes, though this requires empirical validation.

Enzyme Inhibition

  • Methoxy groups in chalcone derivatives weaken acetylcholinesterase (AChE) inhibition but enhance butyrylcholinesterase (BChE) activity . For this compound, the tertiary amine and alkoxy groups could modulate similar enzyme interactions, though specific data are lacking.

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